3-Ethyl-5-methylphenol
CAS No.: 698-71-5
Cat. No.: VC0516058
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 698-71-5 |
---|---|
Molecular Formula | C9H12O |
Molecular Weight | 136.19 g/mol |
IUPAC Name | 3-ethyl-5-methylphenol |
Standard InChI | InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3 |
Standard InChI Key | XTCHLXABLZQNNN-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC(=C1)C)O |
Canonical SMILES | CCC1=CC(=CC(=C1)C)O |
Appearance | Solid powder |
Boiling Point | 235.7 °C |
Melting Point | 51.6 °C 54°C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
3-Ethyl-5-methylphenol belongs to the class of meta-cresols, featuring a benzene ring with substituents at the 1, 3, and 5 positions. The hydroxyl group occupies position 1, while methyl and ethyl groups are located at positions 3 and 5, respectively. This arrangement is confirmed by its SMILES notation and InChI identifier . The molecular structure is further validated by its IUPAC name, 3-ethyl-5-methylphenol, which reflects the positions of its substituents .
Spectral and Computational Data
The compound’s monoisotopic molecular weight is 136.0888 g/mol, and its predicted Collision Cross Section (CCS) values provide insights into its behavior in mass spectrometry analyses . Computational models suggest a planar aromatic system with moderate polarity due to the hydroxyl group, influencing its solubility and reactivity.
Physicochemical Properties
Thermal and Physical Constants
3-Ethyl-5-methylphenol exhibits a boiling point of at standard atmospheric pressure, with an estimated density of . The melting point remains undocumented in available literature, necessitating further experimental characterization.
Table 1: Key Physical Properties
Solubility and Stability
The compound is sparingly soluble in water but exhibits better solubility in organic solvents like ethanol and acetone. Its stability under ambient conditions is moderate, though prolonged exposure to light or oxygen may induce degradation.
Synthesis and Industrial Production
Hantzsch Synthesis Pathway
A patented method involves the Hantzsch condensation reaction, where 4-(2-aminoethoxy)acetylacetoacetate reacts with 2-chlorobenzaldehyde and an aminocrotonate ester . This multi-step process yields the dihydropyridine intermediate, which is subsequently treated with benzenesulfonic acid to form the final product .
Alternative Routes
Alternative syntheses include halogen exchange reactions, where chlorine in precursor compounds is replaced with iodine using alkali metal iodides in high-boiling alcohols like isopropanol . These methods emphasize scalability and purity, critical for pharmaceutical applications.
GHS Code | Hazard Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Wear protective gloves |
H318 | Causes serious eye damage | Use eye protection |
H335 | May cause respiratory irritation | Ensure adequate ventilation |
H400 | Toxic to aquatic life | Prevent environmental release |
Regulatory Status
The compound is listed under EC No. 211-818-4 and UN 3077, requiring adherence to transportation regulations for environmentally hazardous substances .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume